N-[(3-methoxyphenyl)methyl]-2-nitroaniline
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Overview
Description
N-[(3-methoxyphenyl)methyl]-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and a methoxy group (-OCH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-nitroaniline typically involves the nitration of aniline derivatives followed by a series of substitution reactions. One common method includes the nitration of 2-nitroaniline to introduce the nitro group, followed by the reaction with 3-methoxybenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-[(3-methoxyphenyl)methyl]-2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of hydroxylated derivatives.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-2-nitroaniline
- N-[(3-methoxyphenyl)methyl]-4-nitroaniline
- N-[(3-methoxyphenyl)methyl]-2-aminoaniline
Uniqueness
N-[(3-methoxyphenyl)methyl]-2-nitroaniline is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring provides a unique balance of properties that can be exploited in various chemical and biological contexts.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-12-6-4-5-11(9-12)10-15-13-7-2-3-8-14(13)16(17)18/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFSQBCZXCTYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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